![molecular formula C11H18N2O B7516131 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it has been proposed that 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole acts as an antioxidant and can scavenge free radicals. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also inhibit the production of reactive oxygen species and reduce oxidative stress. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may modulate the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can also inhibit the growth of cancer cells and induce apoptosis. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied and its properties are well characterized. However, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may have some toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also have potential applications in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential applications in scientific research.
Méthodes De Synthèse
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylpiperidine with 2-bromoacetophenone in the presence of a base to form an intermediate. The intermediate is then reacted with methylglyoxal to form 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. The synthesis method has been optimized to produce high yields of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole with purity greater than 95%.
Applications De Recherche Scientifique
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
5-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-5-3-4-6-13(9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZQDHNVHQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)
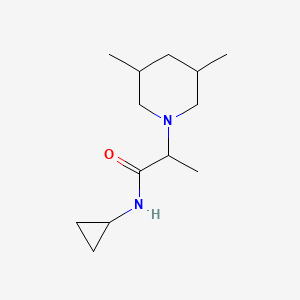
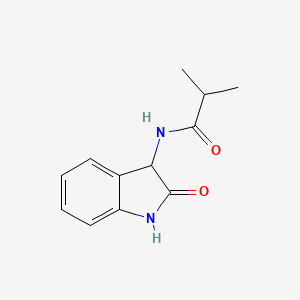
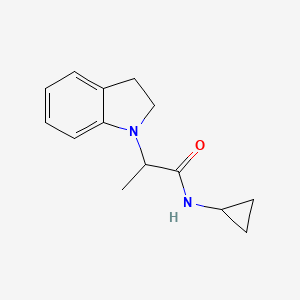
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)
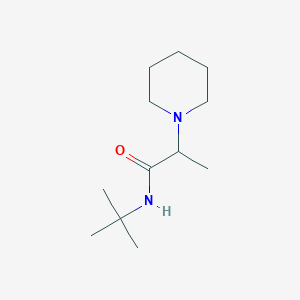
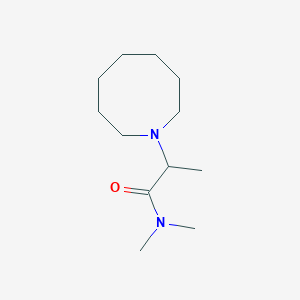
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)